4-(aminomethyl)-2,6-dichlorophenol hydrochloride
Description
Contextualization within Halogenated Phenol (B47542) Chemistry
Halogenated phenols are a class of organic compounds characterized by a phenol ring substituted with one or more halogen atoms. The presence of chlorine atoms, as seen in 4-(aminomethyl)-2,6-dichlorophenol (B14920377) hydrochloride, significantly influences the molecule's electronic properties and reactivity. The chlorine atoms are electron-withdrawing, which can increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. This structural feature is fundamental to the behavior of halogenated phenols in chemical reactions. The specific positioning of the two chlorine atoms at the 2 and 6 positions sterically hinders the hydroxyl group, which can affect its participation in certain reactions.
Significance in Organic Synthesis and Intermediate Chemistry
Compounds like 4-(aminomethyl)-2,6-dichlorophenol hydrochloride are valuable as intermediates in organic synthesis. The aminomethyl group is often introduced via the Mannich reaction, a three-component condensation of a compound with an active hydrogen (like a phenol), formaldehyde, and a primary or secondary amine. These resulting molecules, known as Mannich bases, are versatile building blocks. oarjbp.com
The primary significance of this compound lies in its bifunctional nature. The aminomethyl group provides a site for nucleophilic reactions or for the formation of amides and other nitrogen-containing structures. Simultaneously, the phenolic hydroxyl group can undergo etherification or esterification. The dichlorinated aromatic ring can also participate in various coupling reactions, making it a useful scaffold for constructing more complex molecules. Phenolic Mannich bases have been investigated for their utility in the synthesis of biologically active compounds. researchgate.netnih.gov
Overview of Current Research Landscape and Gaps
The current research landscape for this compound itself is notably limited. While extensive research exists for the broader categories of halogenated phenols and phenolic Mannich bases, dedicated studies focusing specifically on this hydrochloride salt are scarce in publicly available scientific literature.
A significant research gap is the absence of detailed reports on the specific synthetic applications and reaction pathways involving this compound. There is a lack of published data on its biological activity, spectroscopic characterization, and potential use in medicinal chemistry or materials science. Much of the available information is confined to chemical supplier catalogs, which provide basic physical properties but little to no research context. Future research could focus on exploring its utility as a precursor for novel pharmaceutical agents, agrochemicals, or specialized polymers, thereby filling the current void in scientific understanding.
Chemical and Physical Properties
Below is a table summarizing the key identifiers for this compound.
| Property | Value |
| CAS Number | 916213-68-8 |
| Molecular Formula | C₇H₈Cl₃NO |
| Molecular Weight | 228.50 g/mol |
Synthetic Methodologies and Route Optimization for Key Dichlorophenol Derivatives
The synthesis of chlorinated aminophenols is a critical process for the production of intermediates used in the pharmaceutical and agrochemical industries. This article focuses on the synthetic methodologies for producing 4-amino-2,6-dichlorophenol, exploring various routes, optimization strategies, and catalytic approaches.
Structure
3D Structure of Parent
Properties
CAS No. |
916213-68-8 |
|---|---|
Molecular Formula |
C7H8Cl3NO |
Molecular Weight |
228.5 g/mol |
IUPAC Name |
4-(aminomethyl)-2,6-dichlorophenol;hydrochloride |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H |
InChI Key |
UZSYLONLGWIXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 4 Aminomethyl 2,6 Dichlorophenol Hydrochloride
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
No published studies employing DFT calculations to investigate the electronic structure, molecular orbitals, or conformational minima of 4-(aminomethyl)-2,6-dichlorophenol (B14920377) hydrochloride were found.
Molecular Dynamics Simulations for Conformational Landscapes
There is no available research detailing the use of molecular dynamics simulations to explore the conformational flexibility and dynamic behavior of 4-(aminomethyl)-2,6-dichlorophenol hydrochloride in different environments.
Derivatives, Analogues, and Structure Activity Relationship Sar Exploration
Synthesis of Analogues with Structural Modifications
The synthesis of analogues of 4-(aminomethyl)-2,6-dichlorophenol (B14920377) hydrochloride can be systematically approached by modifying its three key functional regions: the aminomethyl moiety, the halogenation pattern on the aromatic ring, and the phenolic hydroxyl group. Such modifications are fundamental to exploring the structure-activity relationship (SAR) of the compound.
Variations in the Aminomethyl Moiety
The primary amine of the aminomethyl group serves as a versatile handle for chemical modification. Standard synthetic methodologies can be employed to generate a diverse library of analogues. Potential variations include:
N-Alkylation: Introducing alkyl groups (methyl, ethyl, etc.) to form secondary or tertiary amines. This can alter the compound's basicity and lipophilicity.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This modification can change the electronic properties and hydrogen bonding capabilities of the side chain.
Chain Homologation: Extending the methylene (B1212753) (-CH2-) linker between the amino group and the phenyl ring to create aminoethyl or aminopropyl analogues, altering the spatial relationship between the amine and the aromatic core.
These theoretical modifications are summarized in the table below.
| Modification Type | Reagent/Method | Resulting Functional Group | Potential Impact |
| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine | Increased lipophilicity, altered basicity |
| N-Acylation | Acyl chloride/anhydride | Amide | Neutralized basicity, altered H-bonding |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Introduction of diverse substituents |
Modifications of the Halogenation Pattern
The chlorine atoms at the 2 and 6 positions are critical to the molecule's electronic and steric profile. Modifying this pattern could significantly influence its interactions with biological targets.
Halogen Substitution: Replacing chlorine with other halogens such as bromine or fluorine would alter the size, electronegativity, and lipophilicity of the substituents at these positions.
Positional Isomerism: Moving the halogens to other positions on the phenyl ring (e.g., 3,5-dichloro) would create structural isomers with different dipole moments and shapes.
The synthesis of these analogues would likely require starting from differently substituted phenol (B47542) precursors, as direct modification of the halogenation pattern on the final molecule is often challenging.
| Analogue Type | Structural Change | Potential Impact on Properties |
| Bromo-analogue | Replace Cl with Br | Increased size and lipophilicity |
| Fluoro-analogue | Replace Cl with F | Increased electronegativity, potential for H-bonding |
| 3,5-dichloro Isomer | Change Cl positions to 3 and 5 | Altered molecular shape and dipole moment |
| Mono-chloro Analogue | Remove one Cl atom | Reduced lipophilicity and steric hindrance |
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for derivatization, often targeted to create prodrugs or modulate physicochemical properties.
Etherification: Conversion of the hydroxyl group to an ether (e.g., a methoxy (B1213986) group) removes the acidic proton and eliminates its hydrogen-bonding donor capability. This is typically achieved via reactions like the Williamson ether synthesis.
Esterification: Acylation of the hydroxyl group to form an ester can create derivatives that are potentially labile in vivo, making this a common strategy for prodrug design.
Phosphate (B84403) Esters: Addition of a phosphate group can significantly increase water solubility.
Impact of Structural Changes on Biochemical and Cellular Interactions
While direct biochemical data for analogues of 4-(aminomethyl)-2,6-dichlorophenol hydrochloride is not available, the principles of medicinal chemistry allow for predictions about how the aforementioned structural changes could affect biological activity.
Alterations to the aminomethyl moiety would directly impact the molecule's acid-base properties and its ability to form ionic bonds or hydrogen bonds. For instance, converting the primary amine to a tertiary amine or a neutral amide would fundamentally change its interaction with targets that rely on a charged binding pocket.
Derivatization of the phenolic hydroxyl group into an ether or ester would primarily impact hydrogen bonding. Removing the hydroxyl group's ability to donate a hydrogen bond could decrease binding affinity if that interaction is crucial for target engagement.
Development of Conjugates and Pro-drugs (Research Stage)
The functional groups of this compound make it a candidate for development into conjugates or prodrugs, although no specific examples are currently documented in the literature. The primary goal of a prodrug strategy is to improve properties such as stability, solubility, or cell permeability.
For this compound, the phenolic hydroxyl and primary amine are ideal handles for prodrug synthesis. Esterification of the phenol or acylation of the amine could create linkages that are designed to be cleaved by metabolic enzymes (e.g., esterases, amidases) inside the body, releasing the active parent compound. This approach is a well-established strategy in drug development. For example, research into prodrugs derived from 4-aminophenol (B1666318) (a related compound) for targeted therapy demonstrates the feasibility of this approach for aminophenol scaffolds. nih.gov
Emerging Research Directions and Potential Applications
Integration into Novel Material Synthesis
The molecular architecture of 4-(aminomethyl)-2,6-dichlorophenol (B14920377) hydrochloride presents intriguing possibilities for its use as a monomer or a building block in the synthesis of new polymers and materials. The presence of both an aminomethyl group and a hydroxyl group allows for its participation in various polymerization reactions. For instance, these functional groups can react with other monomers to form polyesters, polyamides, or polyurethanes.
The dichlorinated phenolic core of the molecule is expected to impart specific properties to the resulting materials. The chlorine atoms can enhance thermal stability and flame retardancy. Furthermore, the rigid aromatic structure can contribute to the mechanical strength and stiffness of the polymer backbone. Research into the polymerization of similar halogenated phenolic compounds has shown that they can form hard and clear polymeric materials suitable for applications such as coating compositions. google.com
One potential area of exploration is the enzymatic polymerization of 4-(aminomethyl)-2,6-dichlorophenol hydrochloride. Enzyme-catalyzed polymerization of substituted phenols has been demonstrated as a viable method for creating phenolic polymers. nih.gov This approach offers a more environmentally friendly and controlled process for synthesizing polymers with well-defined structures and properties. The resulting polymers could find applications in specialty plastics, composites, and functional coatings where durability and resistance to degradation are crucial.
Below is a table summarizing the potential polymer types that could be synthesized using this compound and the anticipated properties of the resulting materials.
| Polymer Type | Potential Monomer Reactants | Anticipated Material Properties |
| Polyesters | Diacids, Diacyl chlorides | High thermal stability, flame retardancy, mechanical strength |
| Polyamides | Diacids, Diacyl chlorides | Good chemical resistance, high melting point |
| Polyurethanes | Diisocyanates | Toughness, flexibility, abrasion resistance |
| Phenolic Resins | Aldehydes (e.g., formaldehyde) | High hardness, thermal stability, chemical resistance |
Computational Design and Discovery of Related Compounds
Computational chemistry offers powerful tools for the rational design and discovery of new compounds related to this compound with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are particularly relevant.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. publications.gc.ca For derivatives of this compound, QSAR models could be developed to predict various endpoints, such as antimicrobial activity, herbicidal efficacy, or specific material properties. By systematically modifying the substituents on the phenolic ring or the aminomethyl group in silico, researchers can generate a library of virtual compounds and use the QSAR model to identify candidates with the most promising characteristics for synthesis and experimental testing.
Molecular docking is another computational method that can be employed to explore the potential biological applications of this compound and its analogs. nih.gov This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or a receptor. For example, if the goal is to design a new enzyme inhibitor, molecular docking can be used to simulate the interaction of various derivatives of this compound with the active site of the target enzyme. The results can provide insights into the key molecular interactions responsible for binding and can guide the design of more potent and selective inhibitors. The presence of halogen atoms can significantly influence these interactions through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. nih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can be employed to understand the stability, reactivity, and electronic properties of this compound and its derivatives. This information is valuable for predicting their chemical behavior and for designing new molecules with desired electronic and optical properties for material science applications. rsc.org
The table below outlines the potential applications of various computational methods in the study of this compound and its derivatives.
| Computational Method | Application | Predicted Properties |
| Quantitative Structure-Activity Relationship (QSAR) | Discovery of new bioactive compounds | Biological activity (e.g., antimicrobial, herbicidal), toxicity |
| Molecular Docking | Drug design and discovery | Binding affinity to biological targets, mechanism of action |
| Density Functional Theory (DFT) | Characterization of molecular properties | Stability, reactivity, electronic properties, spectroscopic data |
Q & A
Q. What are the recommended synthetic routes for 4-(aminomethyl)-2,6-dichlorophenol hydrochloride in laboratory settings?
The compound is synthesized via selective chlorination of 4-aminophenol using chlorine gas in aqueous or organic solvents. Key parameters include maintaining a temperature range of 20–40°C and pH 5–7 to ensure chlorination at the 2- and 6-positions of the phenol ring . Alternative methods involve cyclocondensation of ethyl α-chloropropionate with ethylenediamine, though yields may vary depending on solvent polarity and reaction time .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% trifluoroacetic acid) for retention time analysis.
- NMR : Key signals include δ 6.8 ppm (aromatic protons) and δ 3.2 ppm (aminomethyl group) in H NMR .
- Mass Spectrometry : Expected molecular ion peak at m/z 214.5 (CHClNO) .
Q. What are the primary safety considerations for handling this compound?
The compound exhibits nephrotoxicity in Fischer 344 rats at concentrations ≥0.05 mM. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with food or beverages, and store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can conflicting data on nephrotoxicity thresholds be resolved in preclinical studies?
Discrepancies may arise from differences in dosage regimens, animal models, or metabolite profiling. To address this:
- Dosage Optimization : Conduct dose-response studies in multiple species (e.g., rats vs. mice).
- Metabolite Analysis : Use LC-MS to identify reactive intermediates (e.g., quinone imines) that may contribute to toxicity .
- Histopathological Validation : Compare kidney sections across studies using standardized scoring systems .
Q. What methodologies improve solubility and bioavailability for in vitro assays?
The compound is sparingly soluble in water but dissolves in DMSO (up to 42.57 mg/mL). For cellular assays:
Q. How do structural modifications influence biological activity?
Substitutions on the aminomethyl group (e.g., dimethyl or difluorobenzyl groups) alter target affinity. For example:
- 2,6-Difluorobenzyl derivatives show enhanced blood-brain barrier penetration in neuroinflammation models .
- Dichlorophenyl substitutions improve antimicrobial activity by increasing membrane permeability .
Data Contradiction Analysis
Q. Why do different studies report varying yields in synthetic protocols?
Yield discrepancies (30–75%) are often due to:
- Reaction Scale : Lab-scale vs. industrial chlorination (e.g., gas dispersion efficiency).
- Purification Methods : Column chromatography (higher purity, lower yield) vs. recrystallization (faster, lower purity) .
Q. How can researchers reconcile divergent findings in mechanistic studies?
- Target Validation : Use CRISPR knockout models to confirm the role of suspected targets (e.g., S1P4 receptors).
- Cross-Study Comparisons : Meta-analysis of raw data (e.g., IC values) using standardized assay conditions .
Methodological Tables
Q. Table 1. Comparative Toxicity in Preclinical Models
| Model System | Dose (mM) | Observed Effect | Reference |
|---|---|---|---|
| Fischer 344 rats | ≥0.05 | Acute tubular necrosis | |
| Human renal cells | 0.1–0.5 | Mitochondrial dysfunction |
Q. Table 2. Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| Water | 10–15 | In vivo dosing |
| DMSO | 42.57 | Cell-based assays |
| Ethanol | 25–30 | Chromatography standards |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
